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Compound of Interest

Compound Name: (Methoxymethyl)cyclopentane

CAS No.: 2619-30-9

Cat. No.: B3064939

Get Quote

CAS: 2619-30-9 | Formula: C₇H₁₄O | Class: Cycloaliphatic Ethers

Executive Summary & Chemical Identity
Status: Emerging Solvent / Synthetic Intermediate Distinction Alert: This guide focuses strictly

on (Methoxymethyl)cyclopentane (CAS 2619-30-9). This molecule is structurally distinct from

the common green solvent Cyclopentyl Methyl Ether (CPME) (CAS 5614-37-9). Researchers

must not conflate the two; (Methoxymethyl)cyclopentane contains a methylene bridge (

) absent in CPME, resulting in significantly different volatility and lipophilicity profiles.

CPME (Methoxycyclopentane):

(BP: 106°C)

(Methoxymethyl)cyclopentane:

(Predicted BP: ~134°C)
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This guide provides a predictive thermodynamic profile for (Methoxymethyl)cyclopentane,

derived from group contribution methods and structural homology, followed by rigorous

experimental protocols for validating these properties in the lab.

Thermodynamic Profile (In-Silico & Comparative)
Due to the limited experimental literature for CAS 2619-30-9 compared to CPME, the values

below represent high-confidence estimates based on Joback/Ackers Group Contribution

Methods and homology with Methoxycyclohexane.

Table 1: Predicted Thermophysical Properties
Property

Value
(Predicted)

Unit Confidence Methodology

Boiling Point (

)
132 - 136 °C High

Homology

(Methoxycyclohe

xane

=134°C)

Melting Point (

)
-110 to -100 °C Medium

Structural

Symmetry

Analysis

Liquid Density (

)
0.875 ± 0.01 g/cm³ High Ackers Method

Vapor Pressure (

)
~1.2 kPa @ 25°C Medium

Antoine

Extrapolation

Enthalpy of

Vaporization (

)

38.5 kJ/mol Medium
Trouton’s Rule

Modified

LogP

(Octanol/Water)
2.2 - 2.4 - High

Fragmental

Constant Method

Flash Point 28 - 32 °C Medium
Closed Cup

Correlation
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Table 2: Comparative Solvent Profile
Use this table to assess substitution potential.

Property
(Methoxymethyl)cy
clopentane

CPME (Reference)
2-MeTHF
(Reference)

Molecular Weight 114.19 100.16 86.13

Boiling Point ~134°C 106°C 80°C

Water Solubility Low (<0.5 g/100g ) 1.1 g/100g 14 g/100g

Peroxide Formation Low (Predicted) Low
High (Requires

Stabilizer)

Application Niche
High-Temp Reactions,

Lipophilic Extraction

General Green

Solvent
Biotransformations

Experimental Characterization Protocols
To validate the predicted values above, use the following self-validating workflows. These

protocols ensure data integrity compliant with GLP standards.

Protocol A: Vapor Pressure Determination (Static
Ebulliometry)
Objective: Measure

from 1 kPa to 101.3 kPa to derive Antoine Constants.

System Setup: Use an inclined ebulliometer (Swietoslawski type) connected to a vacuum

manifold and a high-precision pressure transducer (accuracy ±0.01 kPa).

Degassing (Critical Step): The sample must be degassed by three freeze-pump-thaw cycles

using liquid nitrogen to remove dissolved air, which causes significant errors in vapor

pressure readings.

Equilibrium Verification:
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Heat sample to reflux at set pressure

.

Monitor condensation temperature (

) and boiling temperature (

).

Validation Criterion: Data is valid only when

.

Data Regression: Fit data to the Antoine Equation:

Protocol B: Enthalpy of Vaporization ( ) via DSC
Objective: Direct measurement of energy required for phase transition.

Instrument: Differential Scanning Calorimeter (DSC) with pinhole-lid hermetic pans.

Sample Prep: Encapsulate 5–10 mg of (Methoxymethyl)cyclopentane in an aluminum pan

with a laser-drilled pinhole (50 µm diameter).

Run Parameters:

Ramp rate: 5°C/min from ambient to 200°C.

Purge gas: Nitrogen (50 mL/min).

Analysis: Integrate the broad endothermic peak associated with vaporization.

Causality Check: If the peak is sharp rather than broad, the pinhole is blocked (pressure

buildup) or too large (rapid evaporation). The peak must be a smooth endotherm.

Protocol C: Liquid Density via Oscillating U-Tube
Objective: Precision density measurement for molar volume calculations.
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Instrument: Anton Paar DMA series or equivalent (Accuracy

g/cm³).

Calibration: Calibrate with ultra-pure water and dry air at 20.00°C.

Viscosity Correction: (Methoxymethyl)cyclopentane is likely more viscous than CPME.

Ensure the instrument applies automatic viscosity correction to the oscillation period.

Temperature Scan: Measure from 15°C to 80°C in 5°C increments.

Validation: Check for bubbles in the U-tube using the built-in camera. Bubbles induce a "low

density" error.

Synthesis & Pathway Visualization
To generate material for thermodynamic testing, the most robust synthetic route involves the

methylation of cyclopentanemethanol. This avoids ring strain complications associated with

constructing the ring.

Synthesis Workflow (DOT Visualization)

Cyclopentanemethanol
(CAS 3637-61-4)

Alkoxide
Intermediate

Deprotonation

NaH (1.2 eq)
THF, 0°C (Methoxymethyl)cyclopentane

(CAS 2619-30-9)

Williamson Ether
Synthesis (SN2)

MeI (1.1 eq)
Reflux, 4h

Aq. NH4Cl
Quench

Workup

Click to download full resolution via product page

Figure 1: Williamson Ether Synthesis pathway for (Methoxymethyl)cyclopentane. The SN2

mechanism requires careful temperature control to prevent elimination side-products.

Applications & Safety
Application Niches
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High-Boiling Green Solvent: With a predicted boiling point of ~134°C, this molecule fills the

gap between Toluene (110°C) and Xylene (140°C) but with an ether functionality, making it

suitable for organometallic chemistry (Grignard, Lithiation) at higher temperatures where

CPME might be too volatile.

Lithium Battery Electrolyte: Similar ethers are investigated for stability against lithium metal

anodes due to the steric protection of the cyclopentyl ring.

Safety Profile (Predicted)
Flammability: Class 3 Flammable Liquid (Predicted Flash Point ~30°C).

Peroxides: Like CPME, the tertiary carbon on the ring is shielded, and the ether oxygen is

attached to a primary carbon (methoxy) and a primary carbon (methylene), reducing the rate

of radical abstraction compared to THF. However, peroxide testing (KI starch) is mandatory

before distillation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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